molecular formula C7H6BrClO2S B174748 2-Bromo-5-methylbenzene-1-sulfonyl chloride CAS No. 141113-98-6

2-Bromo-5-methylbenzene-1-sulfonyl chloride

Cat. No. B174748
CAS No.: 141113-98-6
M. Wt: 269.54 g/mol
InChI Key: ZFCDMNSVQJUZTG-UHFFFAOYSA-N
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Patent
US06369069B1

Procedure details

40 g of 4-bromotoluene are slowly introduced into 250 ml of chlorosulfonic acid at −10° C. with stirring. The mixture is stirred at this temperature for 30 minutes, allowed to warm to 0° C. and poured on to excess ice. The product is filtered off with suction and washed with a little water. It is dried over P4O10 in vacuo and 63 g of a colorless solid are obtained, which is directly reacted further.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[Cl:9][S:10](O)(=[O:12])=[O:11]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[S:10]([Cl:9])(=[O:12])=[O:11]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Name
Quantity
250 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at this temperature for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
poured on to excess ice
FILTRATION
Type
FILTRATION
Details
The product is filtered off with suction
WASH
Type
WASH
Details
washed with a little water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It is dried over P4O10 in vacuo and 63 g of a colorless solid
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
which is directly reacted further

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C(C=C1)C)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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